molecular formula C8H6N2O B1422821 2-(1,2-Oxazol-5-yl)pyridine CAS No. 1314809-76-1

2-(1,2-Oxazol-5-yl)pyridine

Cat. No.: B1422821
CAS No.: 1314809-76-1
M. Wt: 146.15 g/mol
InChI Key: HWJIRKAEXNLKKQ-UHFFFAOYSA-N
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Description

“2-(1,2-Oxazol-5-yl)pyridine” is a compound with the molecular weight of 146.15 . It is also known by its IUPAC name, 2-(5-isoxazolyl)pyridine . The compound is in liquid form .


Synthesis Analysis

The synthesis of oxazole-based molecules, including “this compound”, has been a topic of interest in medicinal chemistry . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points, with a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

Oxazole-based molecules, including “this compound”, are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes them significant heterocyclic nuclei in medicinal chemistry .


Physical and Chemical Properties Analysis

The compound “this compound” is a liquid . It has a molecular weight of 146.15 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Photoluminescent Properties in Heterocycles

2-(1,2-Oxazol-5-yl)pyridine derivatives have been studied for their luminescent properties, particularly in the context of heterocycles. Research indicates that oxazole derivatives exhibit higher photoluminescence efficiencies compared to their imidazole analogs. The derivatives display quantum yields nearing unity in non-polar solvents and exhibit reversible fluorescence photo-switching, making them potentially useful in various photoluminescent applications (Eseola et al., 2011).

High Efficiency Fluorescent OLEDs

Novel oxazole derivatives of this compound have been designed and synthesized for use in organic light-emitting diodes (OLEDs). These compounds, such as TPA-PPO and CzPh-PPO, exhibit high photoluminescent quantum yields and have shown promising results in devices, offering deep blue emission and white OLEDs with notable efficiencies (Xing et al., 2017).

Anticancer and Antimicrobial Applications

1,3-oxazole clubbed with pyridyl-pyrazoline structures, derived from this compound, have been synthesized and demonstrated potential as anticancer and antimicrobial agents. The structures have undergone extensive studies, showing promising activities against cancer cell lines and pathogenic strains, thereby offering potential in pharmaceutical applications (Katariya et al., 2021).

Asymmetric Catalysis

Chiral pyridine-containing oxazoline derivatives have been synthesized and characterized, proving useful as chiral ligands in metal-catalyzed asymmetric reactions. These derivatives demonstrate the influence of strong intermolecular interactions and weak interactions on their conformation, hinting at their potential in catalytic processes (Wolińska et al., 2021).

Phosphorescent Material in Organic LEDs

Investigations into cyclometalated Ir(III) complexes with this compound derivatives as primary ligands have shown promising results in the context of organic LEDs. Theoretical calculations on phosphorescence spectra and quantum yields highlight their potential in enhancing the performance of such devices (Guo et al., 2019).

Safety and Hazards

The compound “2-(1,2-Oxazol-5-yl)pyridine” is associated with certain hazards. It has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Oxazole-based molecules, including “2-(1,2-Oxazol-5-yl)pyridine”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Mechanism of Action

Target of Action

Oxazole derivatives, which include 2-(1,2-oxazol-5-yl)pyridine, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Oxazole derivatives have been found to interact with their targets in a variety of ways, often depending on the specific substitution pattern in the oxazole derivatives . These interactions can lead to changes in the target’s function, potentially resulting in various biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with oxazole derivatives , it is likely that this compound may interact with multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it is likely that the compound may induce a variety of effects at the molecular and cellular levels.

Properties

IUPAC Name

5-pyridin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJIRKAEXNLKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314809-76-1
Record name 2-(1,2-oxazol-5-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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